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molecular formula C9H11NO B1368176 6-Methoxyindoline CAS No. 7556-47-0

6-Methoxyindoline

Cat. No. B1368176
M. Wt: 149.19 g/mol
InChI Key: GKFGHNMPMAXWQS-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

A 1 M solution (0.18 ml) of a borane/tetrahydrofuran complex was added dropwise at 0° C. into a solution of 1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole (24 mg) in trifluoroacetic acid (1 ml) over 2 min followed by stirring at 0° C. for 30 min. Af ter the completion of the reaction, water (0.1 ml) was added thereto and the resulting reaction solution was concentrated under reduced pressure. The resulting residue was dissolved in a 2 N aqueous solution of sodium hydroxide and stirred at room temperature for 10 min. The mixture was extracted with methylene chloride. The organic layer was separated and dried over magnesium sulfate. After concentrating the solvent under reduced pressure, the resulting residue was purified by preparative TLC to give 1-[1-(4-fluorophenethyl)piperidin-4-yl)]-6-methoxyindoline (10 mg) (yield: 35%).
[Compound]
Name
solution
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
FC1C=CC(CCN2CCC([N:14]3[C:22]4[C:17](=[CH:18][CH:19]=[C:20]([O:23][CH3:24])[CH:21]=4)[CH:16]=[CH:15]3)CC2)=CC=1.O>FC(F)(F)C(O)=O>[CH3:24][O:23][C:20]1[CH:21]=[C:22]2[C:17]([CH2:16][CH2:15][NH:14]2)=[CH:18][CH:19]=1

Inputs

Step One
Name
solution
Quantity
0.18 mL
Type
reactant
Smiles
Name
1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole
Quantity
24 mg
Type
reactant
Smiles
FC1=CC=C(CCN2CCC(CC2)N2C=CC3=CC=C(C=C23)OC)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in a 2 N aqueous solution of sodium hydroxide
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C2CCNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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